5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Overview
Description
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one, also known as Nicotinamide N-methyltransferase (NNMT), is a key molecule under research for its potential benefits in addressing obesity, metabolic disorders, and other health conditions . It plays a crucial part in regulating the levels of poly-ADP-ribose . Its association with NNMT, a key enzyme in this pathway, highlights its significance in cellular functions .
Scientific Research Applications
Artificial Metalloproteins and Enzyme Mimics
Research by Ishida et al. (2006) demonstrates the use of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one in designing artificial metalloproteins, which play a crucial role in creating enzymes, receptors, and antibodies. This amino acid is used to control peptide conformations and design functional peptides, especially in coordination with metal ions to produce artificial motifs not found in natural proteins (Ishida et al., 2006).
Synthesis of Imidazopyridines
Bagdi et al. (2015) highlight the importance of imidazopyridines, which can be synthesized from chemicals like 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one. These compounds are vital in medicinal chemistry and material science (Bagdi et al., 2015).
Ligands for Lanthanide(III) Cations
Charbonnière, Weibel, and Ziessel (2001) discuss the synthesis of ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives, which are well-suited for the complexation of lanthanide(III) cations. This has implications in the field of coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Photofunctional Artificial Proteins
Ishida et al. (2004) report on using 5'-amino-2,2'-bipyridine-5-carboxilic acid (a derivative of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one) to design artificial metalloproteins. These proteins can fold through coordination with a metal ion, such as ruthenium(II), to yield functional, photofunctional artificial proteins (Ishida, Kyakuno, & Oishi, 2004).
Metal-Organic Nanotubes
Dai, He, and Sun (2009) used a related compound in the synthesis of metal-organic nanotubes with high crystalline stability, showcasing the potential of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one in nanotechnology and materials engineering (Dai, He, & Sun, 2009).
Mechanism of Action
The mechanism of action of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . It is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization .
properties
IUPAC Name |
3-amino-5-pyridin-2-yl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIZLYDEBSAMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608300 | |
Record name | 5'-Amino[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-[2,3'-bipyridin]-6'(1'H)-one | |
CAS RN |
79611-45-3 | |
Record name | 5′-Amino[2,3′-bipyridin]-6′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79611-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Amino[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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